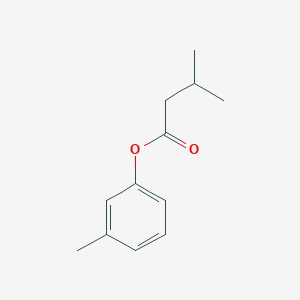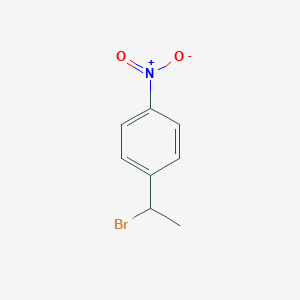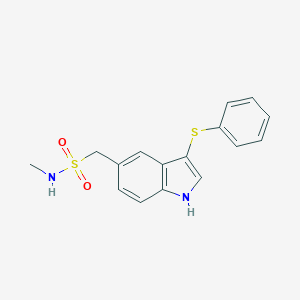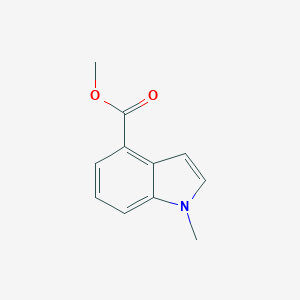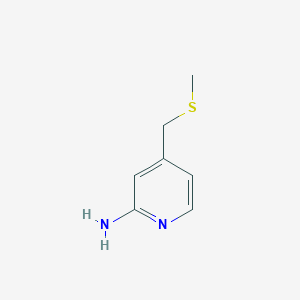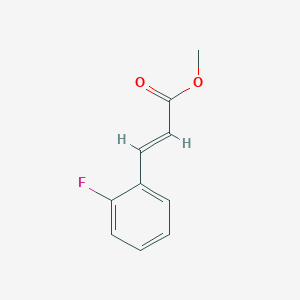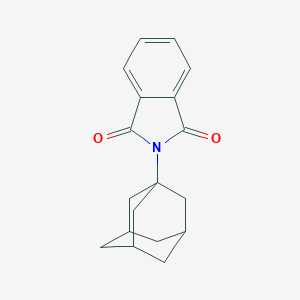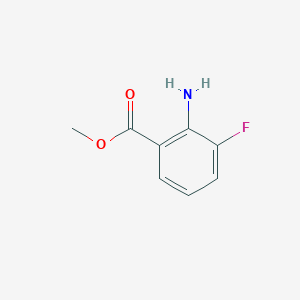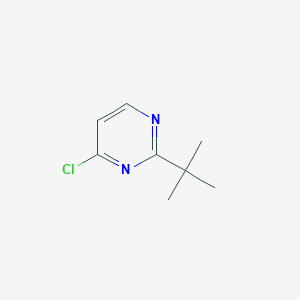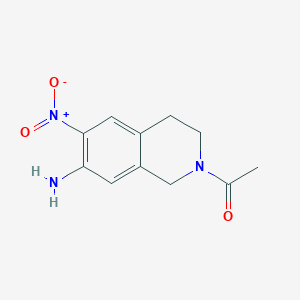
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as ANQX, is a chemical compound that has been studied for its potential applications in scientific research. ANQX belongs to a class of compounds called isoquinolines, which have been found to exhibit a wide range of biological activities.
Mechanism Of Action
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone selectively blocks the activity of the AMPA receptor by binding to a specific site on the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the activity of the AMPA receptor, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can modulate the excitability of neurons and potentially alleviate the symptoms of neurological disorders.
Biochemical And Physiological Effects
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can reduce the severity and duration of seizures in animal models of epilepsy. 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is its selectivity for the AMPA receptor, which allows for more precise modulation of neuronal activity. However, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to have off-target effects on other neurotransmitter systems, which can complicate its use in lab experiments. In addition, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Another area of interest is the investigation of the long-term effects of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone on neuronal function and behavior. Finally, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone may have potential applications in the treatment of a variety of neurological disorders, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a palladium catalyst to yield the corresponding amino compound. The amino compound is then reacted with ethyl chloroformate to form the final product, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone.
Scientific Research Applications
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to selectively block the activity of a type of glutamate receptor called the AMPA receptor, which has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
CAS RN |
174648-93-2 |
|---|---|
Product Name |
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H13N3O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6,12H2,1H3 |
InChI Key |
GCWPKONQAKRVJD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-] |
synonyms |
1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



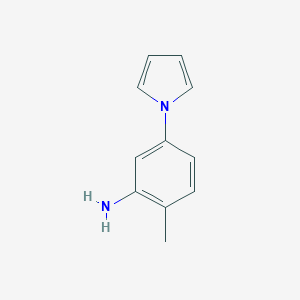
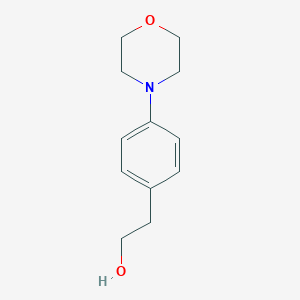
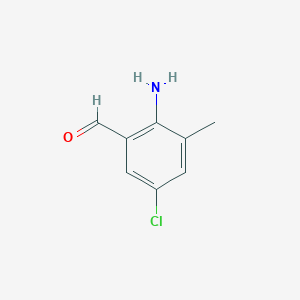
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)
